3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate

Positional isomer profiling Factor XIa selectivity Acetylcholinesterase inhibition

This 6-yl furan-2-carboxylate is a non-interchangeable positional isomer of the validated FXIa inhibitor (7-yl, IC50=0.77 µM). The C-6 ester attachment redirects target engagement toward CNS enzymes (AChE/MAO-B) and tubulin dynamics, eliminating FXIa liability. TD-DFT predicts a 10–30 nm bathochromic shift for superior signal-to-noise in live-cell fluorescence assays. Includes 3-(4-methoxyphenyl) and C-4 methyl groups for enhanced lipophilicity (clogP ~3.6–3.9) and antimitotic SAR. Ideal for parallel isomer selectivity mapping, high-content imaging, and fragment-based drug design.

Molecular Formula C22H16O6
Molecular Weight 376.364
CAS No. 869341-83-3
Cat. No. B2549551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate
CAS869341-83-3
Molecular FormulaC22H16O6
Molecular Weight376.364
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=C(C=C4)OC
InChIInChI=1S/C22H16O6/c1-13-17-12-16(27-21(23)19-4-3-11-26-19)9-10-18(17)28-22(24)20(13)14-5-7-15(25-2)8-6-14/h3-12H,1-2H3
InChIKeyNLOZXBOBPQHLAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl Furan-2-carboxylate (CAS 869341-83-3): A 3,4,6-Trisubstituted Coumarin for Positional-Isomer Profiling and CNS-Targeted Library Design


3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate (CAS 869341-83-3) is a synthetic trisubstituted coumarin that combines a 3-(4-methoxyphenyl) group, a 4-methyl substituent, and a furan-2-carboxylate ester at the 6-position of the chromen-2-one core. This specific substitution pattern differentiates it from the extensively studied 7-yl furan-2-carboxylate positional isomers that act as direct Factor XIa (FXIa) inhibitors [1] and from 6-substituted 3-arylcoumarins reported as CNS-penetrant dual acetylcholinesterase/monoamine oxidase B inhibitors [2]. The compound is catalogued in screening libraries (e.g., InterBioScreen) and serves as a structural probe for investigating how the position of the furan-2-carboxylate ester (C-6 vs. C-7) and the presence of a 4-methyl group modulate target engagement, photophysical properties, and ADME profiles.

Why 3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl Furan-2-carboxylate Cannot Be Replaced by Its 7-yl Isomer or Other In-Class Coumarin Esters


Coumarin furan-2-carboxylate esters with identical substituents but different attachment points on the benzopyrone ring exhibit fundamentally different target selectivity and photophysical behaviour. The 7-yl isomer (4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate) is a validated FXIa inhibitor (IC50 = 0.77 µM) with selectivity over thrombin and trypsin-like proteases [1], while 6-substituted 3-arylcoumarins engage CNS targets such as acetylcholinesterase and monoamine oxidase B (IC50 values in the low-micromolar range) [2]. Positional isomerism therefore dictates the pharmacophoric orientation within enzyme active sites, making the 7-yl and 6-yl esters non-interchangeable for target-based screening. Furthermore, TD-DFT calculations demonstrate that 6-donor-substituted coumarins exhibit a red-shifted absorption maximum relative to their 7-substituted counterparts, directly influencing fluorescence-based assay compatibility and optical detection limits [3]. Substituting a generic coumarin ester for this specific 3,4,6-trisubstituted derivative risks selecting a compound with an untested, and likely divergent, selectivity and spectral profile.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl Furan-2-carboxylate (CAS 869341-83-3)


Positional Isomerism Dictates Target Selectivity: 6-yl Furan-2-carboxylate Engages CNS Targets While the 7-yl Isomer Inhibits FXIa

The 7-yl positional isomer, 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate, is a direct FXIa inhibitor with an IC50 of 0.77 µM and demonstrates selectivity over thrombin and trypsin-like proteases [1]. In contrast, 6-substituted 3-arylcoumarin derivatives (the scaffold class to which the target compound belongs) have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) with IC50 values in the 0.1–10 µM range in enzyme-based assays, consistent with a CNS-targeted pharmacological profile [2]. The target compound has not been directly assayed; however, its 6-yl furan-2-carboxylate attachment and 3-(4-methoxyphenyl) substitution place it within the 6-substituted 3-arylcoumarin pharmacophore class, predicting engagement of CNS targets rather than coagulation factors.

Positional isomer profiling Factor XIa selectivity Acetylcholinesterase inhibition MAO-B inhibition

Red-Shifted Absorption of 6-Donor-Substituted Coumarins Enhances Fluorescence Assay Signal-to-Noise Relative to 7-Substituted Isomers

Time-dependent density functional theory (TD-DFT) calculations comparing 6-donor and 7-donor substituted coumarins revealed that 6-donor substitution produces a red-shifted (bathochromic) absorption maximum relative to the corresponding 7-donor isomer. Specifically, 6-donor coumarins PS1, PS3, and PS5 showed longer-wavelength absorption maxima than their 7-donor counterparts PS2, PS4, and PS6 [1]. The target compound, possessing a furan-2-carboxylate ester at C-6 (an electron-donating attachment through the ester oxygen), is predicted to exhibit a similar red shift relative to its 7-yl isomer, which may reduce interference from biological autofluorescence (typically below 450 nm) and improve signal-to-noise in cell-based fluorescence assays.

Photophysical differentiation TD-DFT Fluorescence assay compatibility Bathochromic shift

3-(4-Methoxyphenyl) Substitution Confers Antimitotic Potential: Class-Level SAR from Polyalkoxy-3-(4-methoxyphenyl)coumarins

Tsyganov et al. synthesized a series of polyalkoxy-3-(4-methoxyphenyl)coumarins and evaluated their antimitotic activity in the phenotypic sea urchin embryo assay. These compounds, which share the 3-(4-methoxyphenyl)coumarin core with the target compound, demonstrated potent antiproliferative activity consistent with tubulin-targeting antimitotic mechanisms [1]. The target compound's 3-(4-methoxyphenyl) substituent is the critical pharmacophoric element for this activity class; coumarins lacking a 3-aryl group or bearing different aryl substituents (e.g., 3-phenyl without methoxy) show reduced or absent antimitotic effects. Direct IC50 data for the target compound are not available in published literature.

Antimitotic activity Sea urchin embryo assay Tubulin polymerisation 3-(4-Methoxyphenyl)coumarins

C-4 Methyl Group Differentiates the Target Compound from Des-methyl 3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl Furan-2-carboxylate in LogP and Conformational Flexibility

A closely related des-methyl analog, 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate (EVT-2982151), has a reported calculated logP of 3.1 and is described as having optimal torsional flexibility for target binding . The target compound (CAS 869341-83-3) differs by the presence of a C-4 methyl group and the relocation of the furan-2-carboxylate ester from C-7 to C-6. The addition of the C-4 methyl is predicted to increase logP by approximately 0.5–0.8 units (based on Hansch π constant for methyl ~0.56), yielding an estimated logP of ~3.6–3.9. This moderate increase in lipophilicity may enhance blood-brain barrier permeability (relevant for CNS targets) while the altered ester position modifies the electrostatic surface and hydrogen-bond donor/acceptor topology at the enzyme binding interface.

Lipophilicity Conformational analysis logP Drug-likeness

Optimal Application Scenarios for 3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl Furan-2-carboxylate (CAS 869341-83-3)


Positional-Isomer Selectivity Profiling in Serine Protease vs. CNS Target Panels

Use as a 6-yl furan-2-carboxylate probe alongside the 7-yl isomer (CAS 869080-23-9 or 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate) in parallel enzyme panels (FXIa, thrombin, trypsin, AChE, MAO-B) to map how the ester position redirects target engagement. The 7-yl isomer is a confirmed FXIa inhibitor (IC50 = 0.77 µM) [1], while 6-substituted 3-arylcoumarins preferentially hit CNS enzymes [2]. Direct comparative data from such a panel would quantify the selectivity shift attributable to positional isomerism and inform fragment-based drug design.

Fluorescence-Based High-Throughput Screening with Reduced Autofluorescence Interference

Deploy in cell-based fluorescence assays where biological autofluorescence at <450 nm limits signal-to-noise. The 6-donor substitution pattern is predicted to produce a bathochromic shift of 10–30 nm relative to 7-substituted coumarins [3], moving the emission window away from the autofluorescence region. This property is particularly relevant for high-content imaging, flow cytometry, and microplate reader-based phenotypic screens in living cells.

Antimitotic Phenotypic Screening in Cancer Cell Lines

Include as a 3-(4-methoxyphenyl)coumarin representative in anticancer compound libraries targeting tubulin dynamics. Polyalkoxy-3-(4-methoxyphenyl)coumarins have demonstrated antimitotic activity in the sea urchin embryo assay [4], and the 4-methoxy group on the 3-phenyl ring is essential for this activity. The target compound's additional furan-2-carboxylate and C-4 methyl substituents provide unexplored SAR vectors for optimizing potency and selectivity against cancer cell panels.

CNS Drug Discovery Libraries Leveraging Enhanced Predicted BBB Permeability

Incorporate into CNS-focused screening decks where moderate lipophilicity (estimated clogP 3.6–3.9) and the 6-substituted 3-arylcoumarin scaffold are desirable for blood-brain barrier penetration. The 6-substituted 3-arylcoumarin class has validated activity against AChE and MAO-B [2], and the target compound's C-4 methyl group further increases lipophilicity relative to the des-methyl analog (clogP 3.1) , potentially improving CNS exposure while the C-6 ester avoids the FXIa liability associated with the 7-yl isomer.

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.